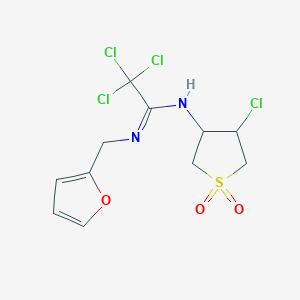![molecular formula C17H11N3O2S B381688 3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381688.png)
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene derivatives with furan-2-carbaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with appropriate reagents to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced Schiff bases.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
Thieno[3,2-d]pyrimidine: Known for its antimicrobial activity.
Pyrrolo[2,3-d]pyrimidine: Studied for its potential as a kinase inhibitor.
Uniqueness
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of furan, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C17H11N3O2S |
|---|---|
Molekulargewicht |
321.4g/mol |
IUPAC-Name |
3-[(E)-furan-2-ylmethylideneamino]-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H11N3O2S/c21-17-14-9-15(12-5-2-1-3-6-12)23-16(14)18-11-20(17)19-10-13-7-4-8-22-13/h1-11H/b19-10+ |
InChI-Schlüssel |
DPTUFVUNKQQLGO-VXLYETTFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)/N=C/C4=CC=CO4 |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=CO4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381605.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(4-fluorophenyl)ethylidene]piperazin-1-amine](/img/structure/B381609.png)
![4-(9H-fluoren-9-yl)-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381610.png)

![N-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381613.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B381616.png)
![4-{[1-(4-chlorophenyl)ethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381617.png)
![5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B381620.png)
![N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine](/img/structure/B381621.png)
![5-(4-methylphenyl)-4-{[1-(4-pyridinyl)ethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381623.png)
![4-[4-(dimethylamino)benzylidene]-2-[3-nitro-4-(4-morpholinyl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B381624.png)
![4-(9H-fluoren-9-yl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381626.png)
![4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B381627.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(3-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B381628.png)
